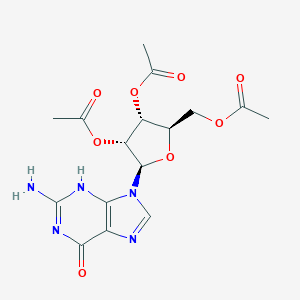

2',3',5'-Tri-O-acetylguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXDFYDZZFYGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290077 | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-40-8, 6979-94-8 | |

| Record name | NSC103558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6979-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance As a Protected Nucleoside Intermediate in Nucleic Acid Chemistry

The primary role of 2',3',5'-Tri-O-acetylguanosine in nucleic acid chemistry is to act as a protected nucleoside. alfachemic.com In the chemical synthesis of DNA and RNA, it is essential to control the reactivity of the various functional groups on the nucleoside building blocks. The hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are reactive and, if left unprotected, can lead to undesirable side reactions during the coupling of nucleosides to form an oligonucleotide chain. alfachemic.com

The acetyl groups in this compound effectively "cap" these hydroxyl groups, rendering them temporarily unreactive. alfachemic.com This protection ensures that the chemical reactions involved in oligonucleotide synthesis, such as the formation of phosphodiester bonds, occur only at the desired positions. Once the oligonucleotide chain has been assembled, the acetyl protecting groups can be removed under specific chemical conditions to yield the final, unprotected nucleic acid sequence. This strategy of protection and deprotection is a cornerstone of modern solid-phase oligonucleotide synthesis. alfachemic.com

The enhanced stability and solubility of this compound, due to the presence of the acetyl groups, also contribute to its utility in synthetic protocols. chemimpex.com These properties facilitate its handling and incorporation into the growing oligonucleotide chain, leading to more efficient and reliable synthesis. chemimpex.com

Evolution of Acetylated Nucleoside Precursors in Oligonucleotide Synthesis Methodologies

Core Synthesis of this compound

The synthesis of this compound from its parent nucleoside, guanosine (B1672433), is a fundamental procedure in nucleoside chemistry. This transformation involves the acylation of the three hydroxyl groups on the ribose sugar.

The per-O-acylation of guanosine is typically achieved using an acylating agent in the presence of a base. Acetic anhydride (B1165640) (Ac₂O) is the most common acylating agent, and pyridine (B92270) often serves as both the solvent and the acid scavenger. However, achieving high yields and purity can be challenging due to the poor solubility of guanosine and potential side reactions, such as N-acetylation.

Research has focused on optimizing reaction conditions to favor the desired tri-O-acetylated product. One effective protocol involves treating guanosine with an excess of acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in the presence of a tertiary amine like triethylamine (B128534) (Et₃N). This method allows for a rapid and smooth reaction, yielding this compound. acs.org The reaction time is kept short (e.g., 30 minutes) to minimize unwanted side reactions. acs.org The use of DMAP as a catalyst is crucial as it significantly accelerates the acylation process. oup.com

Table 1: Comparison of Selected Guanosine Acylation Protocols

| Acylating Agent | Solvent/Base | Catalyst | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | None | Room Temperature | Moderate | researchgate.net |

| Acetic Anhydride | Triethylamine | DMAP (catalytic) | Short reaction time (30 min) | High | acs.org |

| Acetyl Chloride | Pyridine/THF | None | 0°C to Room Temperature | Good | acs.org |

The tri-O-acetylation of guanosine with acetic anhydride is a nucleophilic acyl substitution reaction. When a catalyst like DMAP is used, the mechanism is enhanced.

Catalyst Activation : DMAP, being a more potent nucleophile than the hydroxyl groups of guanosine, first reacts with acetic anhydride. This forms a highly reactive N-acetylpyridinium intermediate.

Nucleophilic Attack : The hydroxyl groups of the ribose moiety (at the 2', 3', and 5' positions) then act as nucleophiles, attacking the carbonyl carbon of the activated N-acetylpyridinium species.

Proton Transfer & Regeneration : A base, such as pyridine or triethylamine, removes the proton from the newly formed acetylated hydroxyl group, regenerating the DMAP catalyst and producing an acetate (B1210297) salt as a byproduct.

This catalytic cycle repeats until all three hydroxyl groups are acetylated. The protection of these hydroxyl groups is essential as it increases the solubility of the nucleoside in organic solvents and prevents their interference in subsequent reactions targeting the guanine (B1146940) base. acs.org

Optimization of Acylation Protocols for Guanosine

Advanced Derivatization Strategies Utilizing this compound

With the ribose unit protected, this compound becomes an excellent starting material for various chemical transformations on the guanine moiety. acs.org

While the O-acetylation protects the sugar, the guanine base itself has reactive sites, namely the exocyclic N2-amino group and the lactam function (O6/N1). For many subsequent reactions, particularly those involving electrophiles, protection of these sites is necessary to ensure regioselectivity.

One common strategy involves the transient silylation of the guanosine derivative. This process can activate the guanine for facile N-acylation. researchgate.net For example, using protecting groups like N,N-dimethylformamidine (dmf) for the N2-amino group is a well-established technique. mdpi.comcsic.es This protection prevents side reactions during subsequent steps like O6-alkylation. Another approach uses phenoxyacetyl (PAC) or isobutyryl groups to protect the N2-amino function. researchgate.netumich.edu

The O6 position of the guanine ring is a frequent target for modification, as alkylation at this site is biologically significant. Starting from this compound, the O6-position can be made more reactive towards nucleophilic substitution by first converting it into a better leaving group. This is often achieved by reacting the O6-lactam with a sulfonyl chloride, such as mesitylenesulfonyl chloride, in the presence of a catalyst like DMAP. researchgate.net

The Mitsunobu reaction is a powerful and versatile method for achieving regioselective O-alkylation under mild conditions. It is particularly useful for synthesizing O6-alkylguanine derivatives from the corresponding acetylated guanosine precursors. nih.govbiorxiv.orgacs.org

The reaction typically involves the use of an alcohol (in this case, methanol (B129727) for methylation), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The general procedure for O6-methylation of a protected guanosine derivative via the Mitsunobu reaction is as follows:

The protected guanosine (e.g., this compound) is dissolved in a suitable anhydrous solvent, like dioxane or THF. csic.esuio.no

Triphenylphosphine (PPh₃) and the alcohol (methanol) are added to the solution.

The azodicarboxylate (DEAD or DIAD) is added dropwise to the cooled mixture.

The reaction proceeds to give the O6-methylated product. nih.gov However, a significant challenge with this method is the removal of the triphenylphosphine oxide byproduct, which often requires extensive chromatographic purification. acs.orgnih.gov Despite this, the Mitsunobu reaction remains a cornerstone for the synthesis of O6-alkylated guanosine derivatives due to its reliability and effectiveness under mild conditions. csic.esnih.govbiorxiv.org

Table 2: Example Conditions for Mitsunobu O6-Alkylation

| Substrate | Alcohol | Reagents | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Protected Guanosine Derivative | (4-nitrophenyl)ethanol | PPh₃, DEAD/DIAD | Not specified | Successful O6-protection prior to N2-carbamoylation. | nih.govbiorxiv.org |

| N2-acetylguanine | 2-(trimethylsilyl)ethanol | Not specified | Not specified | Synthesis of an O6-alkylated guanine derivative. | mdpi.com |

| Protected 2'-deoxyguanosine | N-methyl-2-aminoethanol | PPh₃, DEAD | Dioxane | Formation of O6-(2-(methylamino)ethyl)deoxyguanosine adduct. | acs.org |

| Protected 2'-deoxyguanosine | N-(4-(hydroxymethyl)benzyl)-trifluoroacetamide | PPh₃, DEAD | Dioxane | Introduction of a benzyl (B1604629) group at the O6 position. | csic.es |

Regioselective O6-Functionalization and Alkylation

Selective O6-Sulfonylation and Phosphinothioylation

The O6 position of the guanine moiety in this compound is a key target for modification. Selective sulfonylation and phosphinothioylation at this position create reactive intermediates for further synthesis.

Reactions of this compound, either with the N² position protected or unprotected, with arylsulfonyl halides, phosphoryl halides, or phosphinothioyl halides yield the corresponding O6-substituted derivatives effectively. oup.com The use of 4-(dimethylamino)pyridine (DMAP) has been shown to be an effective catalyst for these transformations. oup.com For instance, this compound reacts with mesitylenesulphonyl chloride to produce the crystalline O6-acyl derivative. researchgate.net

Similarly, phosphinothioyl groups can be introduced at the O6-position. The use of reagents like dibutylphosphinothioyl bromide or diphenylphosphinothioyl chloride leads to the successful formation of O6-phosphinothioylated guanosine derivatives in high yields. oup.com These O6-sulfonylated and phosphinothioylated intermediates are valuable for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the C6 position of the purine (B94841) ring. oup.comresearchgate.net

Introduction of Modified Nucleobase Analogues

This compound is an excellent starting material for introducing modifications directly onto the purine ring, leading to a variety of nucleobase analogues.

One notable transformation is the synthesis of 8-substituted guanosine derivatives. For example, 2',3',5'-tri-O-acetyl-8-trifluoromethylguanosine can be synthesized from this compound in a high yield of 95%. acs.org This reaction is typically performed in DMSO with reagents such as (CF₃SO₂)₂Zn. acs.org The resulting product is easily isolated and can be further transformed into corresponding monophosphate, diphosphate, and triphosphate derivatives. acs.org Another common modification is the introduction of a halogen at the 8-position, such as the conversion of this compound to its 8-bromo derivative, which serves as a reactive precursor for other 8-modified guanine analogues. biolog.defiu.edu

Furthermore, O6-alkylation can be achieved via methods like the Mitsunobu reaction, although purification from reaction byproducts can be challenging. acs.org These modifications on the nucleobase are fundamental in developing nucleoside analogues for various therapeutic and research applications.

Synthesis of N-Acylated and Ureido-Purine Ribonucleoside Analogues

The exocyclic amino group (N²) and other nitrogen atoms in the purine ring of this compound can be targeted for acylation and the formation of ureido derivatives.

Starting from this compound, ureido-purine ribonucleoside analogues can be prepared. nih.gov For example, the threonine analogue, N-[(9-beta-D-ribofuranosyl-6-oxo-1H-purin-2-yl)carbamoyl]-L-threonine (t2G), is synthesized from this compound and appropriately blocked isocyanates derived from the amino acid. nih.gov Another class, N6-(n-alkylureido)purine ribonucleosides, can be prepared through the reaction of a carbamate (B1207046) derivative of 2',3',5'-tri-O-acetyl-β-D-ribofuranosyl-9H-purine with an n-alkylamine. nih.gov

Direct acylation at the N² position is also a key modification. The compound 2',3',5'-Tri-O-acetyl-N2-acetyl guanosine is a well-characterized N-acylated derivative. nih.gov These synthetic strategies provide access to a broad range of N-acylated and ureido-purine analogues, which are studied for their potential biological activities. nih.gov

Chemical Reactivity and Investigation of Degradation Pathways of this compound

The study of the chemical reactivity and degradation of this compound, particularly under conditions of cellular stress, provides insight into the mechanisms of DNA damage.

Reactions with Oxidative and Nitrative Stress Agents

Guanosine and its derivatives are particularly susceptible to damage from reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are mediators of oxidative and nitrative stress. frontiersin.orgmdpi.com

Peroxynitrite (ONOO⁻), a potent nitrating and oxidizing agent formed from the reaction of nitric oxide and superoxide (B77818), reacts with guanosine derivatives to form several modified products. nih.govacs.org The reaction of peroxynitrite with this compound has been studied as a model to understand DNA damage. nih.govacs.orgnih.gov This reaction leads to both oxidation and nitration products, with the formation of these lesions rationalized by a mechanism involving the guanine radical. nih.govacs.org

Other products observed from this reaction include 2',3',5'-tri-O-acetyl-8-nitroguanosine and 2-amino-5-[(2,3,5-tri-O-acetyl-beta-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (2',3',5'-tri-O-acetyl-Iz). nih.govacs.org

A significant and novel product from the reaction of peroxynitrite with this compound is the nitroimidazole derivative, 1-(2,3,5-tri-O-acetyl-beta-D-erythro-pentafuranosyl)-5-guanidino-4-nitroimidazole. nih.govacs.orgnih.govacs.org

This compound has been identified and characterized using a combination of analytical techniques, including UV/vis spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govacs.org An independent synthesis of the deacetylated form, 1-(beta-D-erythro-pentafuranosyl)-5-guanidino-4-nitroimidazole, and its characterization by UV/vis, ESI-MS, and NMR spectroscopy confirmed the structure of the lesion. nih.govacs.org

This nitroimidazole derivative is notably stable in aqueous solutions across a wide pH range and is formed in significant yields, even at low concentrations of peroxynitrite. nih.govacs.orgnih.gov Its stability and significant formation suggest it could serve as a useful specific biomarker for DNA damage induced by peroxynitrite. nih.govacs.org

Peroxynitrite-Mediated Modifications

Generation of Secondary Oxidative Lesions

The oxidation of the guanine moiety in this compound can lead to a variety of stable secondary lesions. nih.gov The specific products formed are highly dependent on the oxidant used and the reaction conditions. nih.gov Among the common oxidative lesions identified from the modification of this compound are spiroiminodihydantoin (Sp), guanidinohydantoin (B12948520) (Gh), imidazolone (B8795221) (Iz), and 5-carboxamido-5-formamido-2-iminohydantoin (2-Ih). nih.gov For instance, oxidation with certain nickel(II) complexes yields 2-Ih as a major product. nih.gov In other systems, particularly those involving peroxyl radicals, the major stable products identified include 2,5-diamino-4H-imidazolone (Iz), dehydroguanidinohydantoin (Ghox), and diastereomers of spiroiminodihydantoin (Sp). acs.org Another identified lesion is 5-guanidino-4-nitroimidazole (NIm), which can be formed through the reaction of guanine radicals with nitrogen dioxide radicals. acs.org

Table 1: Major Oxidative Lesions from this compound

| Lesion Product | Abbreviation | Generating Species/System (Example) |

|---|---|---|

| 2,5-Diamino-4H-imidazolone | Iz | Oxyl Radicals / Peroxyl Radicals |

| Dehydroguanidinohydantoin | Ghox | Peroxyl Radicals |

| Spiroiminodihydantoin | Sp | Peroxyl Radicals, other oxidants |

| 5-Carboxamido-5-formamido-2-iminohydantoin | 2-Ih | Nickel(II) complex with KHSO5 |

Oxyl Radical-Induced Oxidation Products

Oxyl radicals (RO•) are highly reactive species that can initiate the one-electron oxidation of guanine. nih.gov Studies using laser kinetic spectroscopy on this compound have shown that oxyl radicals, which can be generated from the photolysis of compounds like 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), efficiently oxidize the guanine base to form a neutral guanine radical, G(-H)•. nih.govresearchgate.net This initial radical is a key intermediate that subsequently reacts with other species in the solution, such as molecular oxygen or superoxide radicals, to form stable end-products. acs.orgnih.gov

In reactions where this compound is oxidized via sulfate (B86663) radicals to generate guanine radicals in the presence of peroxyl radicals from polyunsaturated fatty acids, dehydroguanidinohydantoin (Ghox) is formed as a major product. acs.org The identification and quantification of these products are typically achieved by using a combination of High-Performance Liquid Chromatography (HPLC) for separation and mass spectrometry (MS) for definitive identification based on mass-to-charge ratio. acs.orgresearchgate.net Ghox is a significant lesion also formed from the further oxidation of 8-oxo-7,8-dihydroguanosine derivatives. acs.org

The formation of spiroiminodihydantoin (Sp) is a notable pathway in the oxidation of guanine. nih.gov When formed from this compound in the presence of peroxyl radicals, Sp is produced as a mixture of diastereomers. acs.org The structure of Sp contains a chiral carbon atom, which leads to the existence of two diastereomeric forms (R and S). mdpi.com Research has confirmed the production of these diastereomeric Sp nucleosides through HPLC and mass spectrometry analysis of the reaction mixture. acs.org

Table 2: Spiroiminodihydantoin (Sp) Diastereomers

| Property | Description |

|---|---|

| Origin of Stereoisomerism | Presence of a chiral carbon atom within the spirocyclic structure. |

| Products Formed | A mixture of two diastereomers (R and S). |

| Analytical Confirmation | Identified as major products via HPLC and mass spectrometry. acs.org |

Identification of Dehydroguanidinohydantoin (Ghox) Formation

Radical-Mediated Cross-linking Mechanisms

Radical-mediated reactions can covalently link nucleic acid bases to other molecules, such as amino acids. This process, known as cross-linking, is significant in the context of DNA-protein interactions and damage. The protected nucleoside this compound is used as a model compound to study the fundamental mechanisms of such cross-linking reactions in vitro. researchgate.net

A method for the in vitro synthesis of guanine-amino acid cross-links involves the simultaneous generation of guanine radicals and amino acid radicals. researchgate.net In one experimental setup, intense nanosecond laser pulse irradiation at 266 nm is used to photoionize this compound, producing a guanine radical. researchgate.netresearchgate.net In the same solution, hydroxyl radicals are generated, which then oxidize an amino acid present in excess to create a C-centered amino acid radical. researchgate.net The subsequent combination of the guanine radical and the amino acid radical results in the formation of a covalent cross-link. researchgate.net This approach provides a controlled system to investigate the products and mechanisms of DNA-protein cross-linking.

Table 3: Components for In Vitro Guanine-Amino Acid Cross-linking

| Component | Role | Method of Generation |

|---|---|---|

| This compound | Source of Guanine Radical | Photoionization via laser pulse irradiation. researchgate.net |

| Amino Acid | Source of Amino Acid Radical | Oxidation by hydroxyl radicals. researchgate.net |

| Initiating Radicals (e.g., OH•) | Oxidant for Amino Acid | Generated photochemically (e.g., from N2O). researchgate.net |

Contributions of 2 ,3 ,5 Tri O Acetylguanosine to Oligonucleotide and Nucleic Acid Engineering

Integral Role as a Monomeric Building Block in Oligonucleotide Synthesis

2',3',5'-Tri-O-acetylguanosine functions as a fundamental monomeric unit in the assembly of oligonucleotides. chemimpex.com The acetyl groups serve as temporary protecting groups for the hydroxyl functions of the ribose moiety. umich.edu This protection is a cornerstone of modern oligonucleotide synthesis, preventing undesirable side reactions and ensuring that the formation of phosphodiester bonds occurs exclusively at the intended positions, thereby building the nucleic acid chain with high fidelity. umich.eduwikipedia.org

Solid-phase phosphoramidite (B1245037) chemistry is the predominant method for the automated chemical synthesis of oligonucleotides. wikipedia.orgsigmaaldrich.comatdbio.com This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain anchored to a solid support. wikipedia.orgsigmaaldrich.com

This compound is a key precursor in the preparation of the corresponding guanosine (B1672433) phosphoramidite building blocks required for this synthesis. acs.org In a typical synthetic scheme, the hydroxyl groups of guanosine are first protected by acetylation to yield this compound. acs.orgdtic.mil This step is critical because it shields the reactive hydroxyls, allowing for subsequent specific modifications on the nucleobase or the preparation of the phosphoramidite moiety at the 3' or 5' position without interference from the other hydroxyl groups. umich.eduacs.org

The synthesis cycle involves four main steps: detritylation (deprotection of the 5'-hydroxyl), coupling, capping, and oxidation. sigmaaldrich.comatdbio.com The use of protected monomers like those derived from this compound ensures that the coupling step, where a new nucleoside is added to the chain, proceeds efficiently and specifically at the deprotected 5'-hydroxyl group. sigmaaldrich.comatdbio.com

Table 1: Role of Protected Guanosine in a Representative Solid-Phase Synthesis Step

| Synthesis Step | Action | Role of Acetyl Protecting Groups on Guanosine Monomer |

|---|---|---|

| Coupling | The free 5'-OH of the support-bound nucleoside attacks the incoming phosphoramidite monomer. sigmaaldrich.com | The 2'- and 3'-acetyl groups prevent the 5'-OH of the incoming monomer from reacting internally or with other molecules, ensuring it couples only with the support-bound chain. |

| Capping | Unreacted 5'-OH groups on the support-bound chain are acetylated to prevent the formation of deletion mutations. sigmaaldrich.comatdbio.com | While not directly involving the monomer's acetyl groups, this step highlights the importance of acetylation chemistry in maintaining sequence fidelity. |

| Oxidation | The unstable phosphite (B83602) triester linkage is converted to a stable phosphate (B84403) triester. sigmaaldrich.com | The acetyl groups remain intact, protecting the ribose hydroxyls during the oxidation process. |

| Post-Synthesis Deprotection | All protecting groups, including the acetyl groups, are removed from the completed oligonucleotide chain. acs.org | The acetyl groups are cleaved under basic conditions (e.g., aqueous ammonia) to yield the final RNA molecule with free hydroxyl groups. acs.org |

This table illustrates the general function of protecting groups in the phosphoramidite cycle. The specific use of this compound is as a precursor to the phosphoramidite monomer used in the coupling step.

Regioselectivity—the control over the region of a molecule where a chemical reaction occurs—is paramount in nucleic acid chemistry. nih.gov The protection of the ribose hydroxyl groups in this compound is a key strategy for achieving this control. nih.govu-szeged.hu By blocking the 2', 3', and 5' positions, chemists can direct modifications to other parts of the molecule, such as the nucleobase, with high precision. dtic.milresearchgate.net

For instance, when synthesizing modified nucleosides, the acetyl groups prevent reactions at the ribose sugar, forcing reagents to interact specifically with the purine (B94841) ring. dtic.milresearchgate.net Furthermore, the differential stability of the acetyl groups can be exploited. The primary 5'-acetyl ester can sometimes be selectively removed while leaving the secondary 2'- and 3'-acetyl groups intact, providing a route to intermediates with a free 5'-OH group that are essential for creating specific nucleotide analogs and phosphoramidites. nih.gov This selective deprotection is a more efficient method than multi-step protection/deprotection strategies. nih.gov The electron-withdrawing nature of the acetyl groups also influences the reactivity of the purine ring, which can be harnessed to control the outcomes of subsequent reactions. u-szeged.hu

Implementation in Solid-Phase Phosphoramidite Chemistry

Precursor for the Elaboration of Modified Nucleotides and Nucleic Acid Analogs

This compound is a versatile starting material for the synthesis of a wide array of modified guanosine analogs. chemimpex.com These analogs are crucial tools in medicinal chemistry and molecular biology for studying protein-nucleic acid interactions and for developing novel therapeutics. chemimpex.combiosynth.com

The protected nature of this compound allows for chemical transformations on the guanine (B1146940) base that would be difficult to perform on unprotected guanosine due to the reactivity of the ribose hydroxyls. dtic.milresearchgate.net Researchers have successfully used this intermediate to introduce various modifications.

Table 2: Examples of Modified Nucleosides Synthesized from this compound

| Starting Material | Reaction | Modified Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Chlorination with phosphorus oxychloride | 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | ~89% | dtic.mil |

| This compound | Trifluoromethylation with (CF₃SO₂)₂Zn and t-BuOOH | 2',3',5'-Tri-O-acetyl-8-trifluoromethylguanosine | 95% | acs.org |

These examples demonstrate how the initial protection of guanosine as its triacetylated form facilitates high-yield conversions to valuable synthetic intermediates and final modified products. dtic.milresearchgate.netacs.org

Facilitation of Modified RNA Molecule Synthesis for Functional Studies

The ability to synthesize custom RNA molecules with specific modifications is essential for elucidating the complex roles of RNA in biological processes. technologynetworks.comnih.govencyclopedia.pub Modified RNAs are used to study RNA structure, function, stability, and interactions with other molecules. chemimpex.comencyclopedia.pub this compound is a key enabler of these studies by providing a reliable route to the necessary modified building blocks. chemimpex.com

By serving as a precursor to modified guanosine phosphoramidites, the compound allows for the site-specific incorporation of altered nucleotides into an RNA sequence during solid-phase synthesis. acs.orgresearchgate.net This has been instrumental in creating RNA molecules containing:

Fluorescent labels and probes for tracking RNA localization and dynamics within cells.

Cross-linking agents to identify RNA-protein interaction sites.

Isotopically labeled nucleosides for NMR structural studies or kinetic isotope effect analysis. researchgate.net

Therapeutic modifications that enhance the stability and efficacy of RNA-based drugs, such as small interfering RNAs (siRNAs) or antisense oligonucleotides. chemimpex.comencyclopedia.pub

In one study, this compound was used as a model compound to study the formation of specific oxidative DNA damage products, helping to understand the mechanisms of DNA nitration. nih.gov This highlights its utility not only in synthesis but also in mechanistic studies that inform our understanding of nucleic acid function and damage. nih.gov

Advanced Research Applications in Pharmaceutical and Biotechnological Sciences

Strategic Utility in the Development of Antiviral Agents Targeting RNA Viruses

2',3',5'-Tri-O-acetylguanosine is a pivotal intermediate in the synthesis of several antiviral agents, especially those targeting RNA viruses. biosynth.com Its structure allows for strategic chemical modifications to produce nucleoside analogs that interfere with viral replication.

A prime example of its utility is in the production of Ribavirin , a broad-spectrum antiviral medication effective against a range of RNA viruses. nih.govmedchemexpress.com The synthesis of Ribavirin can be achieved through the chemical transformation of this compound. thermofisher.com This process typically involves the conversion of the guanine (B1146940) base to a triazole ring system, followed by deacetylation to yield the final active drug. thermofisher.com

Furthermore, this compound is a precursor in the synthesis of other antiviral nucleosides. For instance, it is used in the initial steps to create Acyclovir (B1169) , a potent antiviral drug primarily used for the treatment of herpes simplex virus infections. nih.govrsc.orgmdpi.com The synthesis involves modifying the guanosine (B1672433) structure, and the acetylated form provides a convenient starting point for these chemical transformations. rsc.orgavantorsciences.com Research has also explored the synthesis of other novel nucleoside analogs with potential antiviral properties, starting from this compound.

Enabling Platform for Gene Therapy and RNA Interference Technologies

The unique characteristics of this compound make it an enabling platform for the development of gene therapy and RNA interference (RNAi) technologies. biosynth.com These advanced therapeutic modalities rely on the use of synthetic oligonucleotides, such as small interfering RNAs (siRNAs), to modulate gene expression. researchgate.net

The incorporation of modified nucleosides is crucial for enhancing the stability, efficacy, and delivery of these therapeutic RNAs. nih.gov this compound serves as a valuable building block for the synthesis of these modified RNA molecules. biosynth.com The acetyl groups facilitate the synthesis of oligonucleotides and can improve their cellular uptake due to increased lipophilicity. biosynth.com Once inside the cell, these modified RNA molecules can engage with the cellular machinery to achieve the desired therapeutic effect, such as silencing a disease-causing gene. researchgate.netescholarship.org The ability to introduce specific modifications through precursors like this compound allows for the fine-tuning of the properties of therapeutic oligonucleotides, which is essential for their clinical development. biosynth.comnih.gov

Synthesis of Nucleoside Analogs with Diverse Biological Activities

This compound is a versatile starting material for the synthesis of a wide array of nucleoside analogs with diverse biological activities, extending beyond antiviral applications. avantorsciences.comchemimpex.comacs.org

Precursors for the Production of Active Pharmaceutical Ingredients

The chemical reactivity of this compound allows it to be converted into various intermediates that are essential for the production of active pharmaceutical ingredients (APIs). For example, it can be chlorinated to produce 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, a key intermediate for further chemical modifications. avantorsciences.com This intermediate can then be used to introduce different functional groups at the 6-position of the purine (B94841) ring, leading to a variety of nucleoside analogs with potential therapeutic applications. The use of the tri-O-acetylated form of guanosine is often preferred in these synthetic routes due to its improved solubility and reactivity in organic solvents compared to unprotected guanosine.

Investigation of Analogues as Adenosine (B11128) Receptor Agonists and Modulators

Research into the development of selective adenosine receptor agonists and modulators has utilized this compound as a precursor. Although the final targets are adenosine analogs, the synthesis of certain purine-based compounds can start from guanosine derivatives. The synthesis of N6-substituted adenosine analogs, for instance, can involve intermediates derived from purine nucleosides. While direct synthesis from adenosine precursors is more common, the versatility of purine chemistry allows for pathways that may involve guanosine-derived intermediates. The development of selective agonists for adenosine receptors is a significant area of research for the treatment of various conditions, including inflammation and cardiovascular diseases.

Development of Anti-HIV Agents from Modified Nucleosides

The search for effective anti-HIV agents has led to the synthesis and evaluation of numerous modified nucleosides. medchemexpress.com this compound has been employed as a starting material in the synthesis of novel nucleoside analogs with potential anti-HIV activity. For example, it can be a precursor for the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, a class of compounds that has shown anti-HIV efficacy. The synthetic strategies often involve multiple steps of modification of the sugar and/or the base moiety, where the acetylated guanosine derivative serves as a convenient and reactive starting point.

Contributions to the Formulation of Diagnostic Assays

While not a direct component of most final diagnostic kits, this compound plays a crucial role in the synthesis of specialized nucleic acid probes and labeled compounds that are fundamental to many diagnostic assays. medchemexpress.com Nucleic acid tests (NATs) rely on the specific hybridization of probes to target DNA or RNA sequences.

This compound is an excellent starting material for the synthesis of modified nucleosides that can be incorporated into these diagnostic probes. For instance, it has been used to synthesize 8-trifluoromethylguanosine, which can serve as a ¹⁹F NMR probe for studying nucleic acid structure and interactions. The introduction of such labels is critical for the detection and quantification of specific nucleic acid sequences in a sample.

Furthermore, the reaction of this compound with certain reactive species can produce stable adducts that can be used as standards or markers in assays designed to detect DNA damage. nih.gov The ability to synthesize and purify these modified nucleosides, often starting from their acetylated forms, is essential for developing sensitive and specific diagnostic tools for various diseases. biosynth.com

Exploration in Guanosine-Derived Supramolecular Assemblies and Hydrogels

The intrinsic self-assembly properties of guanosine and its derivatives, driven by the formation of G-quartets through Hoogsteen hydrogen bonding, have positioned them as key building blocks in the field of supramolecular chemistry. tandfonline.comwikiwand.com The modification of guanosine, such as through acetylation to form this compound, alters its lipophilicity and assembly behavior, opening avenues for the creation of novel supramolecular structures and hydrogels with tunable properties. tandfonline.comtu-chemnitz.de These materials are of significant interest for applications in nanotechnology and biomedicine, including drug delivery and tissue engineering. nih.govresearchgate.netnih.gov

The self-assembly of lipophilic guanosine derivatives can result in various architectures, including ribbon-like aggregates and columnar structures based on stacked G-quartets. tandfonline.comresearchgate.net The final structure is often influenced by environmental factors such as the solvent and the presence of metal ions, which can act as templates for the assembly process. researchgate.netacs.org In the absence of ions, lipophilic guanosines tend to form ribbon-like aggregates, whereas in the presence of alkali metal ions, they can form columnar structures. tandfonline.comresearchgate.net

A significant advancement in this area involves the use of this compound in the formation of binary hydrogels. While this compound itself is a non-gelator, when mixed with guanosine, it can form stable hydrogels in the presence of potassium ions. acs.org This approach addresses a major limitation of guanosine-based hydrogels, which is their tendency to crystallize and lack long-term stability. nih.govrsc.org The incorporation of the more hydrophobic this compound into the G-quartet structure introduces structural heterogeneity, which inhibits crystallization and enhances the thermal stability and lifetime of the hydrogel. nih.govacs.org The mechanical properties and thermal stability of these binary gels can be fine-tuned by adjusting the ratio of guanosine to this compound. nih.gov

Further research has led to the development of novel guanosine derivatives to optimize hydrogel properties. One such derivative is 8-methoxy-2',3',5'-tri-O-acetylguanosine, which has demonstrated the ability to act as a hydrogelator on its own. nih.govrsc.org This compound can form hydrogels in aqueous solutions with biologically relevant salt concentrations and even in cell culture media, at low concentrations. nih.govrsc.org Studies suggest that unlike traditional guanosine hydrogels that are based on macrocyclic quartet assemblies, the hydrogels formed from 8-methoxy-2',3',5'-tri-O-acetylguanosine are composed of helical assemblies. rsc.orgacs.org This structural difference allows for gelation at lower concentrations. rsc.org

The resulting hydrogels from 8-methoxy-2',3',5'-tri-O-acetylguanosine are non-toxic to cells and are injectable. nih.govrsc.org Furthermore, by creating co-gels of 8-methoxy-2',3',5'-tri-O-acetylguanosine and this compound, the modulus and shear sensitivity of the resulting hydrogel can be systematically controlled over a wide range, making these materials highly adaptable for applications such as tissue engineering scaffolds. rsc.org The introduction of the methoxy (B1213986) group at the 8-position favors the syn-conformation of the guanosine moiety, which is believed to be more prone to self-assembly into the structures that lead to gelation. researchgate.net

The table below summarizes the key findings related to the role of this compound and its 8-methoxy derivative in the formation of supramolecular hydrogels.

| Compound/System | Key Research Findings | Reference(s) |

| Guanosine / this compound Binary Hydrogel | Forms stable hydrogels in the presence of potassium chloride. The inclusion of the non-gelator this compound enhances the lifetime and thermal stability compared to guanosine-only hydrogels. The mechanical and thermal properties are tunable by altering the component ratio. | nih.govacs.orgnih.gov |

| 8-methoxy-2',3',5'-tri-O-acetylguanosine | Acts as a hydrogelator, forming gels in aqueous solutions with biologically relevant salt concentrations (e.g., 100mM NaCl) and in cell media at low weight percentages (as low as 0.5 wt%). | nih.govrsc.orgacs.org |

| 8-methoxy-2',3',5'-tri-O-acetylguanosine Hydrogel Structure | Forms helical assemblies rather than the common macrocyclic quartet assemblies found in many guanosine hydrogels. | rsc.org |

| 8-methoxy-2',3',5'-tri-O-acetylguanosine / this compound Co-gel | The modulus and shear sensitivity of the hydrogel can be systematically varied by mixing the two components. These gels are non-toxic and injectable, making them suitable for potential use as tissue engineering scaffolds. | nih.govrsc.org |

The investigation into these acetylated guanosine derivatives highlights a strategic approach to designing supramolecular materials with tailored properties. By making subtle modifications to the guanosine structure, it is possible to control the self-assembly process, leading to the formation of hydrogels with enhanced stability and functionality for advanced pharmaceutical and biotechnological applications.

Structural Elucidation, Conformational Analysis, and Computational Modeling

Crystallographic Investigations of 2',3',5'-Tri-O-acetylguanosine

X-ray crystallography has been instrumental in providing a precise atomic-level description of this compound and its derivatives. These studies have revealed key details about its molecular conformation, the nature of intermolecular forces that govern its crystal packing, and the existence of different crystalline forms.

The conformation of a nucleoside is primarily defined by three key parameters: the torsion angle around the N-glycosidic bond, the pucker of the ribose sugar ring, and the orientation of the exocyclic C(4')-C(5') bond.

N-glycosidic Torsion Angle (χ): The N-glycosidic bond connects the guanine (B1146940) base to the ribose sugar. The torsion angle, denoted as χ, is defined by the atoms O4'-C1'-N9-C4 for purines. x3dna.org This angle determines the relative orientation of the base and the sugar, which can be either syn or anti. In the anti conformation, the bulk of the base is turned away from the sugar ring, while in the syn conformation, it is positioned over the sugar ring. x3dna.org For a derivative, 2',3',5'-tri-O-acetyl-6-O-(mesitylenesulphonyl)guanosine, the guanine base adopts the anti conformation. ucl.ac.uk

C(4')-C(5') Rotamer Distribution: The rotation around the C(4')-C(5') bond determines the orientation of the 5'-hydroxyl group (or its acetylated form in this case). This conformation is described by the torsion angle γ (O5'-C5'-C4'-C3'). The three staggered conformations are termed gauche (+), gauche (-), and trans.

| Conformation Parameter | Description | Observed in Derivatives |

| N-glycosidic Torsion Angle (χ) | Orientation of the guanine base relative to the ribose sugar. | anti ucl.ac.uk |

| Ribose Sugar Pucker | Conformation of the five-membered ribose ring. | C(2')-endo ucl.ac.uk |

| C(4')-C(5') Rotamer | Orientation of the exocyclic 5'-acetyl group. | - |

In the crystalline state, molecules of this compound are held together by a network of intermolecular interactions. Hydrogen bonds, though weakened by the acetylation of the hydroxyl groups, can still occur involving the amino and amide groups of the guanine base. The crystal structure of a derivative, 2',3',5'-tri-O-acetyl-6-O-(mesitylenesulphonyl)guanosine, shows that the guanine base's geometry is altered due to the loss of C(6)-O(6) double-bond character, which can influence hydrogen bonding patterns. ucl.ac.uk Van der Waals forces and π-π stacking interactions between the purine (B94841) rings also play a significant role in stabilizing the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in organic molecules. nih.govunimib.it Different polymorphs of a compound can exhibit distinct physical properties. While specific studies on the polymorphs of this compound are not extensively detailed in the provided search results, the existence of both orthorhombic and monoclinic forms for related organic compounds is common. unimib.itresearchgate.net For instance, a 6-O-mesitylenesulphonyl derivative of this compound crystallizes in the monoclinic space group C2. ucl.ac.uk The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and rate of cooling.

| Polymorph | Crystal System | Space Group |

| Derivative Form | Monoclinic | C2 ucl.ac.uk |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

Computational Chemistry Approaches to Guanosine (B1672433) Oxidation Pathways

Computational chemistry provides a powerful lens to investigate the complex mechanisms of DNA damage. Theoretical modeling can elucidate reaction pathways, identify transient intermediates, and predict the formation of various degradation products that are often difficult to study experimentally.

Peroxynitrite (ONOO⁻) is a potent biological oxidant and nitrating agent that can damage DNA, with guanine being the most susceptible nucleobase. nih.govmdpi.com Computational studies, often employing density functional theory (DFT), have been crucial in unraveling the intricate mechanisms of guanine oxidation by peroxynitrite. acs.org

The reaction can proceed through different pathways, often initiated by the formation of a guanine radical cation (G•+). acs.orgmdpi.com This radical cation can then react with nitrogen dioxide (•NO₂), a decomposition product of peroxynitrite, to form various nitrated and oxidized products. nih.govmdpi.com Computational models have explored the energetics of these reaction pathways, helping to understand why certain products are favored over others. acs.orgacs.org

The oxidation of guanine can lead to a variety of degradation products, including imidazolone (B8795221) (Iz) and its precursor, oxazolone (B7731731) (Ghox). mdpi.comnih.gov Computational studies have been instrumental in mapping the reaction pathways leading to these products.

Imidazolone (Iz) Formation: Theoretical models suggest that the formation of imidazolone can be initiated by the addition of a superoxide (B77818) radical to the C5 position of the guanine radical. wayne.eduacs.org This is followed by a series of steps including endoperoxide formation, pyrimidine (B1678525) ring opening, decarboxylation, and ring migration to yield imidazolone. wayne.eduacs.org

Ghox (oxidized guanidinohydantoin) Formation: Another pathway begins with the common oxidative damage product, 8-oxoguanine (8-oxoG). wayne.edu Superoxide addition at the C5 position of 8-oxoG, followed by diol formation, leads to the relatively stable intermediate, oxidized guanidinohydantoin (B12948520) (Ghox). wayne.eduacs.org The pH of the environment can influence the subsequent degradation of Ghox, with hydroxide (B78521) ion addition leading to the formation of imidazolone and parabanic acid. wayne.edu

These computational models provide a detailed, step-by-step view of the competitive degradation pathways, which is essential for understanding the chemical basis of oxidative DNA damage. wayne.edunih.gov

| Oxidation Product | Precursor | Key Mechanistic Steps |

| Imidazolone (Iz) | Guanine radical | Superoxide addition at C5, endoperoxide formation, ring opening, decarboxylation, ring migration. wayne.eduacs.org |

| Ghox | 8-oxoguanine (8-oxoG) | Superoxide addition at C5, diol formation. wayne.eduacs.org |

Cutting Edge Analytical and Characterization Methodologies for 2 ,3 ,5 Tri O Acetylguanosine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation and analysis of 2',3',5'-Tri-O-acetylguanosine.

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound.

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals for the protons of the guanine (B1146940) base, the ribose sugar, and the acetyl groups can be observed. For instance, the anomeric proton (H-1') of the ribose ring typically appears as a doublet, with its chemical shift and coupling constant providing information about the sugar's conformation. echemi.comichemical.com Protons of the acetyl groups usually appear as sharp singlets in the upfield region of the spectrum. echemi.comichemical.com The chemical shifts can vary slightly depending on the solvent used. echemi.comchemicalbook.com For example, in DMSO-d6, the NH proton signal is observed around 10.70 ppm, the H8 proton at approximately 7.91 ppm, and the NH2 protons as a broad singlet around 6.49 ppm. echemi.com The protons of the acetyl groups appear at 2.11, 2.04, and 2.03 ppm. echemi.com

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbons of the acetyl groups resonate at the downfield end of the spectrum, typically around 170 ppm. echemi.com The carbons of the guanine base and the ribose sugar appear at characteristic chemical shifts, allowing for a complete assignment of the carbon framework. echemi.com For example, in DMSO-d6, the carbonyl carbons of the acetyl groups are found at 170.89, 170.24, and 170.07 ppm. echemi.com The carbons of the guanine ring appear at various shifts, such as 157.46 ppm for C6 and 136.45 ppm for C8. echemi.com

¹⁹F NMR Spectroscopy is particularly useful for characterizing fluorinated derivatives of this compound. For instance, in the analysis of 2',3',5'-tri-O-acetyl-8-trifluoromethylguanosine, a distinct singlet is observed in the ¹⁹F NMR spectrum, confirming the presence and electronic environment of the trifluoromethyl group. rsc.org This technique is highly sensitive and provides a clean spectral window, making it an excellent tool for studying fluorinated analogues.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) in DMSO-d6 | Reference |

| ¹H (NH) | 10.70 | echemi.com |

| ¹H (H8) | 7.91 | echemi.com |

| ¹H (NH₂) | 6.49 | echemi.com |

| ¹H (H1') | 5.98 | echemi.com |

| ¹H (H2') | 5.79 | echemi.com |

| ¹H (H3') | 5.50 | echemi.com |

| ¹H (CH₃ of acetyl) | 2.11, 2.04, 2.03 | echemi.com |

| ¹³C (C=O of acetyl) | 170.89, 170.24, 170.07 | echemi.com |

| ¹³C (C6) | 157.46 | echemi.com |

| ¹³C (C2) | 154.75 | echemi.com |

| ¹³C (C4) | 151.95 | echemi.com |

| ¹³C (C8) | 136.45 | echemi.com |

| ¹³C (C5) | 117.74 | echemi.com |

| ¹³C (C1') | 85.35 | echemi.com |

UV-Vis spectroscopy is a valuable tool for studying the electronic structure of this compound and for monitoring the progress of chemical reactions involving this compound. spectroscopyonline.comd-nb.info The guanine chromophore exhibits characteristic absorption maxima in the UV region. For N-protected guanosine (B1672433) derivatives, a UV λmax is typically observed around 259-260 nm, often with a shoulder at approximately 277-279 nm. acs.org

This technique is particularly useful for monitoring reactions where the electronic structure of the guanine base is altered. nih.govresearchgate.netacs.org For example, in the reaction of 2',3',5'-tri-O-acetyl-guanosine with peroxynitrite, UV-Vis spectroscopy was used in combination with other methods to identify the formation of novel products. nih.govacs.org The changes in the absorption spectrum over time can provide kinetic information about the reaction. spectroscopyonline.com Furthermore, UV-Vis spectroscopy can be employed in a high-throughput format to monitor enzymatic reactions involving nucleosides and their corresponding nucleobases. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes within a molecule. In the IR spectrum of this compound, characteristic absorption bands for the acetyl groups, the guanine ring, and the ribose sugar can be identified. The purine (B94841) and pyrimidine (B1678525) bases give rise to vibrations in the 1800–1500 cm⁻¹ range, which are sensitive to base-pairing and stacking effects. sci-hub.se The carbonyl stretching vibrations of the acetyl groups typically appear as strong bands in the region of 1735-1750 cm⁻¹. The N-H and C=O stretching vibrations of the guanine ring also give rise to distinct peaks. The analysis of these vibrational modes can provide insights into the molecular structure and intermolecular interactions. Gas-phase IR spectroscopy has been used to study the tautomerism of guanine and its derivatives. acs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

High-Sensitivity Mass Spectrometry Applications

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like this compound. uvic.ca It allows for the gentle transfer of ions from solution to the gas phase, typically resulting in the observation of the molecular ion ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. rsc.orgumd.edu

High-resolution ESI-MS (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. rsc.org For example, the calculated mass for the sodium adduct of 2',3',5'-tri-O-acetyl-8-trifluoromethylguanosine ([M+Na]⁺) is 500.1065, and the experimentally found mass is in close agreement. rsc.org ESI-MS is also invaluable for characterizing reaction products and intermediates. nih.govacs.org The technique can be coupled with liquid chromatography (LC-MS) to separate complex mixtures before mass analysis. nih.gov Furthermore, ESI-MS can be used to study non-covalent complexes, providing insights into supramolecular assemblies and interactions with other molecules. umd.eduumd.edu

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 2',3',5'-tri-O-acetyl-8-trifluoromethylguanosine | [M+Na]⁺ | 500.1065 | 500.0981 | rsc.org |

| 2',3',5'-tri-O-acetyl-guanosine | [M+TEA+H]⁺ | 511.2507 | 511.2494 | rsc.org |

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS) for Accurate Mass Determination

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS) is a powerful analytical technique for the accurate mass determination of compounds like this compound. This method combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a time-of-flight mass spectrometer. chemetrix.co.za The TOF-MS instrument provides high-resolution and accurate mass data, which is crucial for the confident identification of both small molecules and larger biomolecules. chemetrix.co.zalcms.cz

In a typical LC-TOF/MS workflow, the sample containing this compound is first injected into an HPLC system. The compound is separated from other components in the mixture based on its physicochemical properties as it passes through the chromatographic column. The eluent from the column is then introduced into the ion source of the TOF mass spectrometer, where the molecules are ionized. These ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined based on the time it takes for them to reach the detector. Lighter ions travel faster and reach the detector sooner than heavier ions.

The high mass accuracy of TOF-MS, often within 5 parts per million (ppm), allows for the precise determination of the elemental composition of this compound. chromatographyonline.com This level of accuracy is instrumental in distinguishing it from other compounds with similar nominal masses. lcms.cz Modern LC-TOF/MS systems can achieve a mass accuracy of better than 5 ppm and a resolution of 5000–10000 (FWHM), which, combined with isotopic pattern analysis, provides a high degree of confidence in compound identification. chromatographyonline.com The technique is cost-effective for routine accurate mass analysis of small molecules. chromatographyonline.com

| Parameter | Description | Typical Value |

| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm chromatographyonline.com |

| Resolution | The ability to distinguish between two peaks of slightly different m/z. | 5,000-10,000 FWHM chromatographyonline.com |

| Ionization Mode | Method used to generate ions from the analyte. | Electrospray Ionization (ESI) |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Time-of-Flight (TOF) chemetrix.co.za |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Structural Elucidation of Metabolites and Adducts

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of metabolites and adducts of this compound. This technique provides detailed structural information by fragmenting precursor ions and analyzing the resulting product ions. lcms.cz The process begins with the separation of the analyte from a complex mixture using liquid chromatography. nih.gov The separated components are then ionized and introduced into the first mass spectrometer (MS1), which selects a specific precursor ion, such as the protonated molecule of a this compound metabolite.

This selected precursor ion is then directed into a collision cell, where it undergoes fragmentation through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). The fragmentation pattern, or MS/MS spectrum, provides a unique fingerprint of the molecule, allowing for detailed structural characterization. lcms.cznih.gov This is particularly useful for identifying the sites of metabolic modification or the location of adduction on the this compound molecule. rsc.org

For instance, in the study of drug metabolites, LC-MS/MS is used to detect and characterize covalent modifications, such as glutathione (B108866) (GSH) adducts. nih.gov A similar approach can be applied to identify adducts of this compound, which may form through reactions with endogenous or exogenous electrophiles. rsc.orgnih.gov The fragmentation patterns can reveal the structure of the adducted moiety and its point of attachment to the guanosine derivative. rsc.org The use of high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF), in both MS1 and MS2 stages further enhances the accuracy of both precursor and fragment ion measurements, aiding in the confident identification of unknown metabolites and adducts. nih.govmdpi.com

| Stage | Function | Key Information Obtained |

| LC Separation | Separates metabolites and adducts from the biological matrix. | Retention time of the analyte. nih.gov |

| MS1 (First Mass Analyzer) | Selects the precursor ion of interest (e.g., [M+H]+). | Accurate mass of the metabolite or adduct. mdpi.com |

| Collision Cell | Fragments the selected precursor ion. | Induces characteristic fragmentation pathways. nih.gov |

| MS2 (Second Mass Analyzer) | Analyzes the fragment ions produced. | Structural information from the fragmentation pattern. lcms.cz |

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry for Oligomer Characterization

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the characterization of oligomers, including those derived from or containing this compound. This method allows for the analysis of large, non-volatile, and thermally labile molecules with high sensitivity. In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound, an energy-absorbing organic molecule. nih.gov When a laser beam irradiates the sample, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization, typically as a singly protonated ion. nih.gov

The resulting ions are then accelerated into the time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. nih.gov This technique is particularly valuable for verifying the composition of synthetic oligonucleotides and for identifying modifications or impurities. nih.gov For instance, MALDI-TOF can resolve individual n-mers of a polymer, providing a detailed mass spectrum distribution. This capability is crucial for confirming the successful synthesis of oligomers containing this compound and for detecting any side products or degradation, such as depurination. nih.gov

The high-resolution capabilities of modern MALDI-TOF instruments allow for accurate mass measurements, often with a precision of within 0.19 Da, which is essential for confirming the elemental composition and end-group fidelity of the oligomers. nih.gov The technique can also be used to analyze the products of conjugation reactions, where a shift in the mass of the oligomer indicates a successful modification.

| Feature | Role in Oligomer Characterization |

| Soft Ionization | Minimizes fragmentation of large oligomer molecules. |

| Matrix | Facilitates desorption and ionization of the analyte. nih.gov |

| Time-of-Flight Analyzer | Separates oligomers based on their mass-to-charge ratio. nih.gov |

| High Resolution | Allows for accurate mass determination and verification of composition. nih.gov |

Chromatographic Separation and Purification Techniques

High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase, Anion-Exchange)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound and its derivatives. The choice of HPLC mode depends on the specific properties of the analyte and the desired purity. lcms.cz

Reversed-Phase HPLC (RP-HPLC) is a widely used method for the purification of nucleoside derivatives and oligonucleotides. chem17.comelementlabsolutions.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, the acetyl groups increase its hydrophobicity compared to unmodified guanosine, leading to stronger retention on a reversed-phase column.

Ion-pair reversed-phase (IP-RP) chromatography is a variation of RP-HPLC that is particularly effective for the separation of charged molecules like oligonucleotides. lcms.czelementlabsolutions.com This technique involves the addition of an ion-pairing reagent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), to the mobile phase. chem17.com The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its retention on the reversed-phase column and improving separation. elementlabsolutions.com

Anion-Exchange Chromatography (AEX) is another powerful technique for the purification of negatively charged molecules, such as oligonucleotides containing the phosphodiester backbone. ymc.co.jp In AEX, a positively charged stationary phase is used to retain the negatively charged analytes. ymc.co.jp Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the analyte and the stationary phase. ymc.co.jp This method is highly effective for separating oligonucleotides based on their charge, which is proportional to their length.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single column, offers adjustable selectivity by altering mobile phase parameters like ionic strength, pH, and organic solvent content. lcms.cz This can be advantageous for separating complex mixtures containing compounds with varying hydrophobicity and charge states. lcms.cz

| HPLC Mode | Stationary Phase | Mobile Phase | Separation Principle |

| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Hydrophobic interactions. elementlabsolutions.com |

| Ion-Pair RP (IP-RP) | Non-polar (e.g., C18) | Polar with ion-pairing reagent | Hydrophobic and ionic interactions. lcms.cz |

| Anion-Exchange (AEX) | Positively charged | Aqueous buffer with salt gradient | Electrostatic interactions. ymc.co.jp |

Enzymatic and Biocatalytic Transformations Involving 2 ,3 ,5 Tri O Acetylguanosine Derivatives

Enzymatic Hydrolysis of Acylated Guanosine (B1672433) Derivatives

Enzymatic hydrolysis, particularly using hydrolase enzymes like lipases and acylases, is a key strategy for the deprotection of acetylated nucleosides. conicet.gov.ar This approach is often superior to chemical methods, which can lack selectivity and require harsh conditions that may compromise the integrity of the nucleoside structure. The chemoselectivity of enzymes allows for the targeted hydrolysis of ester bonds (O-acetyl groups) while leaving amide bonds (N-acetyl groups) intact, a critical step in preparing specific building blocks for oligonucleotide synthesis. conicet.gov.ar

Research into the regioselective deacetylation of peracetylated nucleosides, including guanosine derivatives, has identified several effective hydrolases. The goal is often to achieve full O-deacetylation while preserving the N-acetyl group, which is essential for subsequent synthetic steps. conicet.gov.ar

Studies have demonstrated that enzymes such as Acylase I from Aspergillus melleus and Lipase (B570770) B from Candida antarctica (CALB) are highly efficient for the chemoselective hydrolysis of peracetylated guanosine. conicet.gov.ar In one study, N²,2',3',5'-tetra-O-acetylguanosine was subjected to hydrolysis by these enzymes. Both Acylase I and CALB successfully catalyzed the complete removal of the O-acetyl groups at the 2', 3', and 5' positions of the ribose sugar, yielding the N²-acetylguanosine product with 100% conversion and selectivity. conicet.gov.ar This transformation is significant because direct N-acylation of guanosine is not straightforward, and this enzymatic deacetylation provides an efficient alternative route. conicet.gov.ar

The observed chemoselectivity of Acylase I towards ester hydrolysis, without affecting the amide bond of the N-acetyl group, was a noteworthy finding, expanding the known synthetic utility of this enzyme in nucleoside chemistry. conicet.gov.ar Similarly, lipases are well-regarded for their high regio- and chemoselectivity in various applications. rsc.orgconicet.gov.ar

Below is a table summarizing the enzymatic deacetylation of a peracetylated guanosine derivative.

| Hydrolase Enzyme | Substrate | Major Product | Conversion (%) | Reference |

|---|---|---|---|---|

| Acylase I (Aspergillus melleus) | N²,2',3',5'-tetra-O-acetylguanosine | N²-acetylguanosine | 100 | conicet.gov.ar |

| Candida antarctica lipase B (CALB) | N²,2',3',5'-tetra-O-acetylguanosine | N²-acetylguanosine | 100 | conicet.gov.ar |

Role in Enzyme-Catalyzed Transglycosylation Reactions for Nucleoside Analogue Synthesis

Enzyme-catalyzed transglycosylation is a powerful method for the synthesis of nucleoside analogues. This process involves the transfer of a glycosyl (sugar) moiety from a donor nucleoside to an acceptor nucleobase, catalyzed by enzymes such as nucleoside phosphorylases (NPs). nih.gov Acetylated guanosine derivatives, like 2',3',5'-Tri-O-acetylguanosine, can serve as efficient glycosyl donors. The acetyl groups activate the glycosidic bond, facilitating its cleavage and subsequent transfer. researchgate.net

For instance, a derivative of this compound, specifically 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-N²-acetylguanine, has been used as a starting material in the synthesis of antiviral acyclonucleosides through a transglycosylation approach. researchgate.net This reaction can lead to the formation of therapeutically relevant compounds like derivatives of acyclovir (B1169) and ganciclovir. researchgate.net The reaction often yields a mixture of regioisomers (e.g., N7 and N9 isomers), which can be separated chromatographically. researchgate.net

The transglycosylation reaction is typically reversible, and the direction of the reaction can be controlled by reaction conditions and the choice of enzymes. researchgate.net The use of whole bacterial cells containing a cascade of enzymes, such as purine (B94841) nucleoside phosphorylase (PNP) and thymidine (B127349) phosphorylase (TP), has proven effective for these syntheses. nih.govresearchgate.net This chemoenzymatic strategy combines chemical protection (acetylation) with enzymatic precision (transglycosylation) to access a wide array of modified nucleosides that are otherwise difficult to synthesize. nih.govrsc.org

The table below provides an example of a transglycosylation reaction involving an acetylated guanosine derivative.

| Enzyme(s) | Glycosyl Donor | Acceptor Molecule | Synthesized Nucleoside Analogue | Reference |

|---|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) / Thymidine Phosphorylase (TP) | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-N²-acetylguanine | Acyclovir Base Moiety | Diacetyl-7-acyclovir and Diacetyl-9-acyclovir | researchgate.net |

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 2',3',5'-Tri-O-acetylguanosine?

The compound is typically synthesized via acetylation of guanosine using acetic anhydride in pyridine. A reported procedure involves heating guanosine with acetic anhydride (9 mL, 95.2 mmol) in pyridine (27 mL) at 80°C for 2 hours, yielding 54% after column chromatography. Key characterization includes H NMR (e.g., δ 10.76 ppm for guanine NH) and C NMR (e.g., δ 170.6 ppm for acetyl carbonyls) . Optimization of protection/deprotection steps, such as avoiding enzymatic methods like adenosine deaminase (ADA), can improve scalability .

Q. How can reactive sites (e.g., C-6 carbonyl) be protected during functionalization of this compound?

Protecting the C-6 carbonyl with chloro or methoxy groups allows selective modification of the base. For example, radical deamination-halogenation using CHI and n-pentyl nitrite in acetonitrile at 50–90°C enables direct iodination at C-2, bypassing the need for C-6 masking . Acylation at O(6) with mesitylenesulfonyl chloride or 2,6-dichlorobenzoyl chloride has also been demonstrated, yielding stable derivatives for crystallography .

Q. What analytical techniques are essential for characterizing acetylated guanosine derivatives?

Reversed-phase HPLC coupled with LC-MS/MS or MALDI-TOF/MS is critical for identifying oxidation products (e.g., 2,5-diamino-4H-imidazolone derivatives). NMR (H, C) confirms acetylation and regioselectivity, while X-ray diffraction resolves crystal structures, such as the C2'-endo ribose puckering in 6-O-mesitylenesulfonyl derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative modification of this compound under radical-initiated conditions?

Photolysis of azo compounds (e.g., AAPH) generates oxyl radicals (RO•), which oxidize guanine to neutral radicals (G(-H)•). These combine with superoxide (O•) to form 2,5-diamino-4H-imidazolone (Iz), confirmed by LC-MS/MS (m/z 609.24 for cross-linked products). Competitive pathways, such as dismutation of O•, are pH-dependent (rate constant: 5.2×10 Ms at pH 7) .

Q. How can contradictions in reported oxidative pathways be resolved?

Discrepancies arise from competing radical interactions (e.g., HO• vs. RO•). Use of scavengers like Cu,Zn-SOD to suppress O• or tetranitromethane to trap radicals clarifies dominant pathways. Isotopic labeling (e.g., deuterated analogs) and kinetic modeling further distinguish intermediates .

Q. What role does this compound play in supramolecular hydrogel systems?

When mixed with guanosine (G), the acetylated derivative (TAcG) reduces crystallization driving forces, stabilizing hydrogels. Rheology and small-angle neutron scattering reveal that increasing TAcG content shortens fiber length (from ~1 µm to 200 nm) while enhancing thermomechanical stability (e.g., tunable gelation between 20–40°C) .

Q. How can free radical cross-linking be leveraged to study guanine-amino acid interactions?

Two-photon ionization with 266 nm laser pulses in NO-saturated buffers generates guanine radicals, which cross-link with lysine methyl esters. HPLC separation and mass spectrometry (e.g., [M+H] m/z 610.2 vs. 410.2 for unmodified guanosine) confirm adduct formation, useful for probing DNA-protein interactions .

Methodological Considerations

Q. What strategies improve the yield of Stille coupling reactions involving iodinated derivatives?

Direct C-2 iodination via radical deamination-halogenation (CHI, n-pentyl nitrite) avoids low-yielding C-6 protection steps. Optimized temperatures (70–90°C) and Pd catalysts enhance coupling efficiency with organostannanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.